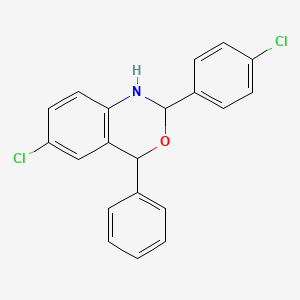![molecular formula C20H16ClN3O3 B11682497 3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11682497.png)
3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes acetyl, chlorophenyl, and methylphenyl groups
Preparation Methods
The synthesis of 3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under specific conditions to form the desired pyrrolo[3,4-c]pyrazole core. Common reagents used in these reactions include acetyl chloride, chlorobenzene, and methylbenzene, among others. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of addition products.
Scientific Research Applications
3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can be compared with other similar compounds such as:
1-(4-chlorophenyl)-3-(3-(4-methylphenyl)-1-ph-1H-pyrazol-4-yl)-2-propen-1-one: This compound shares structural similarities but differs in its functional groups and overall reactivity.
3-(4-chlorophenyl)-2-(4-methylphenyl)acrylonitrile hydrate: Another structurally related compound with different chemical properties and applications.
Properties
Molecular Formula |
C20H16ClN3O3 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C20H16ClN3O3/c1-11-6-8-14(9-7-11)23-19(26)16-17(12(2)25)22-24(18(16)20(23)27)15-5-3-4-13(21)10-15/h3-10,16,18H,1-2H3 |
InChI Key |
IFXNLWGISLOJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=C3C(=O)C)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
![Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11682430.png)
![3-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11682434.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682445.png)
![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11682449.png)
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid](/img/structure/B11682461.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682469.png)
![N'-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682477.png)
![3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11682485.png)
![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682489.png)
![2-Methoxyethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11682491.png)

